REACTION_CXSMILES
|
COCCOCCOCCOC.[BH4-].[Na+].[C:15]([CH2:17][O:18][C:19]1[C:26]([CH3:27])=[CH:25][CH:24]=[CH:23][C:20]=1[CH:21]=[O:22])#[N:16]>C1COCC1>[OH:22][CH2:21][C:20]1[CH:23]=[CH:24][CH:25]=[C:26]([CH3:27])[C:19]=1[O:18][CH2:17][C:15]#[N:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCOC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
C(#N)COC1=C(C=O)C=CC=C1C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 2N HCl (16.8 mL)
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
CUSTOM
|
Details
|
The organic layer is isolated
|
Type
|
WASH
|
Details
|
washed with twice with distilled water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The organic solution is concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |